molecular formula C20H19N3O4S2 B3311581 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 946271-45-0

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3311581
CAS No.: 946271-45-0
M. Wt: 429.5 g/mol
InChI Key: OJRJJLRBNNCNHF-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and an acetamide functional group. This compound is hypothesized to exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C20H19N3O4S2, with a molecular weight of approximately 429.5 g/mol. Its structure consists of:

  • Thiazole Ring : Known for its diverse pharmacological properties.
  • Acetamide Group : Contributes to the compound's potential biological reactivity.
  • Methoxyphenoxy Substituent : Enhances solubility and may influence biological interactions.

Biological Activities

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, which could be enhanced by the compound's overall structure.
  • Anticancer Properties : Similar thiazole compounds have demonstrated anti-proliferative effects against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have shown significant cytotoxicity against human leukemia and hepatocellular carcinoma cells .
  • Structure-Activity Relationship (SAR) : The specific substitution pattern on both the thiazole and acetamide moieties suggests that this compound may have enhanced biological activity compared to structurally similar compounds.

Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole-based compounds, including derivatives similar to this compound. Key findings include:

Table 1: Comparative Biological Activity of Thiazole Derivatives

Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

These compounds share structural features with this compound, indicating that structural modifications can significantly influence their biological activities.

Case Studies

Recent literature highlights the promising anticancer properties of thiazole derivatives. For example, a study evaluated the cytotoxic effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity . Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-14-9-5-6-10-15(14)27-11-17(25)22-19-18(13-7-3-2-4-8-13)23-20(29-19)28-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRJJLRBNNCNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.